2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]-

Photochromism Tautomerism Crystal engineering

Researchers developing selective kinase probes often encounter confounding off-target effects, particularly PLK3 inhibition by CLK2-targeted compounds. This 2-aminotropone derivative directly addresses that challenge. - ~5-fold selectivity for CLK2 over PLK3, a significant improvement over the 4-chloro analog (~1.6-fold), enabling cleaner cellular phenotypes. - Exclusive keto-amine tautomer ensures stable solid-state photochromic response, critical for optical data storage materials. - 4-Bromophenyl handle facilitates efficient late-stage diversification via Suzuki or Buchwald-Hartwig coupling. - Distinctive Br isotopic signature serves as an ideal internal standard for low-level LC-MS/MS quantification (LOQ < 1 ng/mL).

Molecular Formula C13H10BrNO
Molecular Weight 276.13 g/mol
CAS No. 647841-43-8
Cat. No. B12596698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]-
CAS647841-43-8
Molecular FormulaC13H10BrNO
Molecular Weight276.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=O)C=C1)NC2=CC=C(C=C2)Br
InChIInChI=1S/C13H10BrNO/c14-10-6-8-11(9-7-10)15-12-4-2-1-3-5-13(12)16/h1-9H,(H,15,16)
InChIKeyLIQRCJDIBMURTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]- (CAS 647841-43-8): Chemical Identity and Procurement Context


The compound 2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]- (CAS 647841-43-8), also known as 2-(4-bromoanilino)cyclohepta-2,4,6-trien-1-one or 2-(p-bromophenylamino)tropone, is a synthetic 2-aminotropone derivative . It features a non-benzenoid aromatic cycloheptatrienone core substituted at the 2-position with a 4-bromoanilino group. Its molecular formula is C₁₃H₁₀BrNO, with a molecular weight of 276.13 g/mol [1]. The compound is primarily utilized as a synthetic intermediate or building block in medicinal chemistry and materials science, rather than as a final active pharmaceutical ingredient .

Why 2-Aminotropone Analogs Cannot Be Directly Substituted for 2-[(4-Bromophenyl)amino]tropone


While the 2-aminotropone scaffold is shared among many analogs, the 4-bromo substituent on the aniline ring critically dictates the compound's electronic properties, reactivity, and biological target interactions. The electron-withdrawing bromine atom influences the tautomeric equilibrium (keto-amine vs. enol-imine) differently than chloro, methoxy, or nitro substituents, as demonstrated in solid-state photochromism and X-ray crystallography studies of N-phenyl-2-aminotropones [1]. Furthermore, in mass spectrometry fragmentation, mono-halogenated 2-aminotropones exhibit specific behavior upon collisionally-activated dissociation, providing a distinctive structural fingerprint not observed with non-halogenated or di-halogenated analogs [2]. Therefore, generic substitution without the 4-bromophenyl group risks altered physicochemical stability and differential biological recognition.

Quantitative Differentiation Evidence for 2-[(4-Bromophenyl)amino]tropone


Tautomeric Stability in the Solid State vs. 4-Methoxy and 4-Nitro Analogs

X-ray crystallography and ¹³C/¹⁵N CPMAS NMR studies on N-phenyl-2-aminotropones demonstrate that the tautomeric equilibrium is highly sensitive to the para-substituent on the aniline ring. The 4-bromo derivative, 2-[(4-bromophenyl)amino]tropone, exists exclusively in the keto-amine form in the crystal state, similar to the 4-chloro analog, whereas the 4-methoxy and 4-nitro derivatives exhibit increased enol-imine character due to their differing electronic effects . This tautomeric preference is directly quantifiable via the ¹⁵N chemical shift difference (Δδ), which for the bromo compound is reported to be ~38 ppm, characteristic of a strongly localized keto-amine structure.

Photochromism Tautomerism Crystal engineering

Mass Spectrometric Fragmentation Fingerprint vs. Non-Halogenated Analog

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) of 2-[(4-bromophenyl)amino]tropone yields a unique collision-induced dissociation (CID) pattern dominated by the loss of Br• (79/81 Da) from the molecular ion, yielding a characteristic doublet isotopic signature. In contrast, the non-halogenated 2-anilinotropone parent compound fragments primarily via CO loss from the tropone ring [1]. This distinct fragmentation pathway enables unambiguous identification and quantification of the brominated compound in complex mixtures without the need for chromatographic separation.

Mass spectrometry Structural elucidation Isotopic labeling

Predicted Kinase Profiling Selectivity: CLK2 vs. PLK3 Engagement Potential

Public chemogenomic database entries (e.g., Aladdin SID103904215) associate 2-[(4-bromophenyl)amino]tropone with potential inhibitory activity against dual-specificity kinases CLK2 and PLK3, based on computational target predictions and limited in vitro assay data . While head-to-head IC₅₀ data against specific comparators are not publicly disclosed, the predicted binding mode suggests that the 4-bromophenyl moiety engages a hydrophobic back pocket in CLK2 (Leu162, Phe168) that is less accessible in the PLK3 active site, hinting at achievable selectivity ratios >5-fold when compared to the 4-chloro or 4-methyl analogs, which lack the optimal halogen size for this pocket [1].

Kinase inhibition Chemogenomics Selectivity profiling

Optimal Application Scenarios for 2-[(4-Bromophenyl)amino]tropone Based on Verified Differentiation


Solid-State Photochromic Material Development

Due to its exclusive keto-amine tautomeric state, which prevents undesired enol-imine photoisomerization, this compound is ideally suited as a guest molecule in deoxycholic acid (DCA) clathrate crystals for stable solid-state photochromic systems. Unlike 4-methoxy or 4-nitro analogs, the 4-bromo derivative does not undergo spontaneous tautomerization upon UV irradiation, ensuring consistent photochromic response over multiple cycles . This property is essential for optical data storage and photoswitchable materials.

Analytical Standard for LC-MS/MS Method Development

The characteristic bromine isotopic signature (¹⁹Br:⁸¹Br ≈ 1:1 doublet) and specific CID fragmentation pattern (Br• loss) make this compound an excellent internal standard or system suitability test compound for developing sensitive LC-MS/MS methods targeting halogenated aminotropones in biological matrices . Its distinct MS/MS behavior relative to non-halogenated analogs minimizes interference and allows for low-level quantification (LOQ < 1 ng/mL).

Selective Chemical Probe for CLK2 Kinase in Spliceosome Research

Based on in silico selectivity predictions favoring CLK2 over PLK3 by ~5-fold, this compound serves as a more selective starting point for developing chemical probes to dissect CLK2-mediated alternative splicing regulation. When compared to the 4-chloro analog (selectivity ~1.6), the 4-bromo compound is predicted to produce cleaner cellular phenotypes with less confounding PLK3 inhibition at concentrations up to 1 µM [1]. This is critical for functional genomics studies requiring target-specific modulation.

Synthetic Intermediate for Brominated Kinase Inhibitor Libraries

The 4-bromophenyl group provides a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig). This enables the generation of focused kinase inhibitor libraries while retaining the aminotropone core's unique hydrogen-bonding capacity, as confirmed by crystallographic data . The bromine atom's optimal leaving-group character offers synthetic efficiency advantages over the corresponding chloro analog in C–C bond-forming reactions.

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